2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
Description
Properties
CAS No. |
69141-94-2 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-3-7-10-8-4-6(2)9-5-12(8)11-7/h4-5H,3H2,1-2H3 |
InChI Key |
RDERYCSOTOHLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=NC(=CC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazole ring enhance its efficacy against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines. A notable case study involved the synthesis of novel derivatives that showed improved cytotoxicity against human cancer cells compared to existing treatments .
Agriculture
Fungicides and Herbicides
this compound has applications in agriculture as a fungicide and herbicide. Its ability to inhibit specific enzymes involved in fungal metabolism makes it effective against plant pathogens. Field trials have demonstrated significant reductions in disease incidence in crops treated with formulations containing this compound .
Plant Growth Regulators
Recent research has explored the use of this compound as a plant growth regulator. It has been found to promote root development and increase resistance to environmental stressors. A comprehensive study indicated that plants treated with this compound exhibited enhanced growth parameters compared to untreated controls .
Materials Science
Polymer Additives
In materials science, this compound is being studied as an additive in polymer formulations. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical properties. Laboratory tests have confirmed that polymers modified with this compound exhibit superior performance under high-temperature conditions .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Table 2: Effects on Crop Yield with Fungicide Application
| Treatment | Disease Incidence (%) | Yield Increase (%) |
|---|---|---|
| Control | 40 | - |
| Fungicide A | 10 | 25 |
| Fungicide B | 5 | 30 |
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of triazolo[1,5-c]pyrimidine derivatives is highly dependent on substituent type and position. Key comparisons include:
- SCH442416: Features a 7-[3-(4-methoxyphenyl)propyl] group and a 5-amino substituent, contributing to its high selectivity for A2A adenosine receptors. The bulky hydrophobic chain enhances binding affinity compared to smaller substituents like ethyl/methyl .
- Diclosulam : Contains a 2-(2,6-dichlorobenzyl)sulfonyl group, 5-ethoxy, and 7-fluoro substituents. These groups confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants, a mechanism distinct from receptor antagonism .
- 7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative : A pyrazolo-triazolo-pyrimidine with bromophenyl and pyridinyl groups, showing antiproliferative activity against tumor cells via kinase inhibition .
Adenosine Receptor Antagonism
Triazolo-pyrimidines are prominent A2A and A3 adenosine receptor antagonists. For example:
- Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines: Derivatives with alkyl/aralkyl chains at positions 7 and 8 exhibit nanomolar affinity for A2A receptors (e.g., compound 10o with Ki = 1.2 nM) and >1,000-fold selectivity over A1 receptors .
- A3 Antagonists : Substituents like 5-iodo or 5-nitro enhance A3 receptor binding (Ki < 50 nM) but reduce A2A selectivity .
The ethyl and methyl groups in the target compound may offer moderate A2A affinity but require optimization for clinical relevance.
Anticancer Activity
Pyrazolo-triazolo-pyrimidines with aryl groups (e.g., bromophenyl) demonstrate kinase inhibition and apoptosis induction. For instance, derivatives in show IC50 values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells . The target compound’s smaller substituents may limit kinase interactions compared to bulkier analogs.
Q & A
Basic Research Questions
Q. What synthetic methods are most effective for optimizing the yield of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine derivatives?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives often employs multicomponent reactions. For example, a protocol involving aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under fusion conditions (110–120°C for 10–12 minutes) yields high-purity products after crystallization in ethanol . Catalysts like TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) can enhance reaction efficiency, though TMDP requires careful handling due to toxicity . Comparative studies suggest avoiding piperidine-based catalysts due to regulatory restrictions in some regions .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.05–8.01 ppm, methyl groups at δ 2.38 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1620 cm⁻¹, C=O at ~1670 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) .
- Elemental Analysis : Validates purity and empirical formula .
Q. How do researchers select appropriate starting materials for synthesizing structurally diverse triazolopyrimidine analogs?
- Methodological Answer : Substituent diversity is achieved by varying aldehydes or ketones in multicomponent reactions. For instance, 4-chlorophenyl or 2-furanyl groups introduce electronic or steric effects, influencing reactivity and biological activity . Ethyl 3-oxohexanoate is a common β-ketoester precursor, while aminotriazole serves as the heterocyclic backbone .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from assay conditions or structural variations. To address this:
- Standardize Assays : Use consistent cell lines (e.g., E. faecium for antibacterial studies) and control for solvent effects (e.g., DMSO concentration).
- Systematic SAR Studies : Modify substituents (e.g., trifluoromethyl groups enhance enzyme inhibition , while methylthio groups alter pharmacokinetics ).
- Cross-Validate Data : Compare results from orthogonal assays (e.g., enzymatic inhibition + in vivo models) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of triazolopyrimidines for specific molecular targets?
- Methodological Answer :
- Fragment-Based Design : Introduce polar groups (e.g., hydroxyl or amino) to enhance hydrogen bonding with target proteins .
- Docking Simulations : Prioritize analogs with predicted binding affinity for adenosine A2A receptors or cannabinoid CB2 receptors .
- In Vivo Testing : Evaluate pharmacokinetic properties (e.g., oral bioavailability) using cyclohexyl or cycloheptyl carboxamide derivatives .
Q. What experimental considerations are critical for scaling up triazolopyrimidine synthesis from lab-to-pilot scale?
- Methodological Answer :
- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .
- Catalyst Recycling : Recover TMDP via distillation or filtration to minimize waste .
- Purification : Use column chromatography or recrystallization in ethanol for large-scale purity .
Q. How do researchers address the instability of triazolopyrimidine derivatives under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
